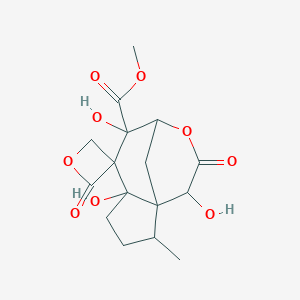

Veranisatin B

Description

Properties

CAS No. |

153445-93-3 |

|---|---|

Molecular Formula |

C16H20O9 |

Molecular Weight |

356.32 g/mol |

IUPAC Name |

methyl 5,7,11-trihydroxy-2-methyl-2',10-dioxospiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-7-carboxylate |

InChI |

InChI=1S/C16H20O9/c1-7-3-4-15(21)13(7)5-8(25-10(18)9(13)17)16(22,12(20)23-2)14(15)6-24-11(14)19/h7-9,17,21-22H,3-6H2,1-2H3 |

InChI Key |

BPDHZCGFGOWILW-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O |

Canonical SMILES |

CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O |

melting_point |

212-213°C |

Other CAS No. |

153445-93-3 |

physical_description |

Solid |

Synonyms |

veranisatin B |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Veranisatin B

Methodologies for Extraction and Purification of Veranisatin B from Botanical Sources

This compound is naturally found in the fruits of star anise (Illicium verum Hook. f.). nih.govcabidigitallibrary.orgnih.gov The initial step in its isolation involves the extraction of chemical constituents from the plant material. A common approach is the use of an ethyl acetate (B1210297) extract of star anise. nih.govmdpi.com

Various extraction techniques can be employed to obtain the initial extract from star anise, including:

Soxhlet extraction: A classic method for continuous extraction of a solid with a solvent.

Ultrasonic-assisted extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

Supercritical fluid extraction (SFE): Employs a supercritical fluid, often carbon dioxide, as the extraction solvent, offering advantages in terms of selectivity and reduced solvent residue. mdpi.com

Hydrodistillation: Primarily used for extracting volatile oils, but can be a preliminary step. cabidigitallibrary.org

Microwave-assisted extraction: Uses microwave energy to heat the solvent and plant material, accelerating the extraction process. cabidigitallibrary.org

The choice of solvent is crucial, with absolute ethanol, petroleum ether, and ethyl acetate being commonly used for extracting various compounds from star anise. nih.gov For the specific isolation of veranisatins, ethyl acetate has been documented as the solvent used to prepare the initial extract that led to their discovery. nih.govmdpi.com Following extraction, the crude extract undergoes purification steps to remove unwanted substances and concentrate the desired compounds.

Chromatographic Separation Techniques for this compound Isolation

Chromatography is an indispensable tool for the separation and purification of individual compounds from a complex mixture. ksu.edu.saiyte.edu.tr In the context of isolating this compound, a combination of chromatographic techniques is typically employed.

Following the initial extraction, the crude extract is often subjected to column chromatography . This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica (B1680970) gel) and their solubility in a mobile phase (a solvent or mixture of solvents). By gradually changing the polarity of the mobile phase, different fractions containing compounds of varying polarities can be collected.

Further purification is often achieved using High-Performance Liquid Chromatography (HPLC) . ksu.edu.sa HPLC offers higher resolution and speed compared to traditional column chromatography. For the separation of compounds like this compound, a C18 column is often used, which involves a nonpolar stationary phase and a polar mobile phase (a mode known as reversed-phase chromatography). researchgate.net

Comprehensive Spectroscopic Analysis for this compound Structure Determination

Once a pure sample of this compound is obtained, a suite of spectroscopic techniques is used to determine its precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. acs.orgrsc.org Both ¹H NMR and ¹³C NMR spectra are crucial for structure elucidation.

¹H NMR (Proton NMR): Provides information about the different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. Key parameters include chemical shift (δ), integration (number of protons), and coupling constants (J).

¹³C NMR (Carbon-13 NMR): Reveals the number of distinct carbon atoms and their chemical environments within the molecule.

2D NMR Techniques: More advanced techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately piecing together the complete molecular structure. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. measurlabs.com It provides the exact mass of the parent ion, which allows for the calculation of the molecular formula. nih.govresearchgate.net For instance, the molecular formula of a related compound, vernodalinol, was established as C₁₉H₂₂O₈ from its positive HR ESI-MS data. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the structural components of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. uobabylon.edu.iq The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. For example, the IR spectrum of vernodalinol displayed characteristic absorptions for carboxyl, hydroxyl, carbonyl, and alkene functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems like enones. uobabylon.edu.iquni-muenchen.de The absorption spectrum of vernodalinol at λₘₐₓ = 235 nm indicated the presence of an enone chromophore. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Assignment of this compound

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration is a critical aspect of structural elucidation. researchgate.netsioc-journal.cn Chiroptical spectroscopy techniques are essential for this purpose.

Optical Rotation (OR): Measures the rotation of plane-polarized light by a chiral compound.

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers, the absolute configuration can be determined. researchgate.netmdpi.com

Vibrational Circular Dichroism (VCD): Similar to ECD but in the infrared region, VCD provides information about the stereochemistry based on molecular vibrations.

The assignment of the absolute configuration of this compound would have relied on these chiroptical methods, often in combination with computational calculations, to establish its three-dimensional structure definitively. researchgate.netnih.gov

Computational Assistance in Structural Elucidation of this compound

Due to the complex nature of this compound, computational methods have become an indispensable tool in the final confirmation of its structure. While spectroscopic data provides the foundational evidence, computational analysis offers a way to validate and refine the proposed structure. researchgate.netunizin.org

Modern engineering and chemical practices increasingly rely on advanced computer models to understand the behavior and properties of complex structures. ugent.be In the context of this compound, computational structural analysis involves using specialized software to generate a three-dimensional model of the proposed molecular structure. unizin.org This process often utilizes principles from the finite element method to analyze the structural integrity and behavior of the molecule at a computational level. colorado.edu

The process begins with the input of the proposed molecular connectivity and stereochemistry, derived from spectroscopic data, into the software. The program then calculates various parameters and properties of the modeled molecule. These computed properties, such as predicted NMR chemical shifts and coupling constants, are then compared against the experimental data obtained from the isolated natural product. A strong correlation between the computed and experimental data provides a high degree of confidence in the correctness of the elucidated structure.

This synergy between experimental data and computational validation is a powerful approach in modern natural product chemistry, ensuring the accurate and unambiguous determination of complex molecular architectures like that of this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Veranisatin A |

| This compound |

| Veranisatin C |

| Anisatin (B1215211) |

| Neoanisatin |

| Shikimic Acid |

Elucidation of the Biosynthetic Pathway of Veranisatin B

Proposed Biosynthetic Origins of Veranisatin B from Isoprenoid Precursors

The biosynthesis of all terpenoids, including this compound, begins with two universal five-carbon (C5) precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov In plants, these precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. nih.gov

The assembly of the characteristic C15 skeleton of a sesquiterpene is initiated by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This sequence of reactions is catalyzed by a prenyltransferase enzyme, farnesyl pyrophosphate synthase (FPPS), to yield the acyclic precursor, farnesyl pyrophosphate (FPP). FPP is the central branching point for the biosynthesis of all sesquiterpenes and serves as the direct substrate for the next crucial step in the formation of this compound. beilstein-journals.org

| Precursor Molecule | Pathway(s) | Resulting Product |

| Acetyl-CoA | Mevalonate (MVA) Pathway | Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) |

| Pyruvate & Glyceraldehyde-3-phosphate | Methylerythritol Phosphate (MEP) Pathway | Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) |

| Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Sesquiterpene Biosynthesis | Farnesyl Pyrophosphate (FPP) |

Identification of Key Enzymatic Transformations in this compound Biosynthesis

The conversion of the linear FPP molecule into the complex, polycyclic structure of this compound is accomplished by a suite of specialized enzymes. The biosynthesis can be broadly divided into two major phases: the cyclization of FPP to form the basic carbon skeleton, and the subsequent extensive modification of this skeleton.

Cyclization by Terpene Synthases (TPS): The first committed step is the transformation of FPP into a cyclic sesquiterpene scaffold, a reaction catalyzed by a specific terpene synthase (TPS). beilstein-journals.org These enzymes initiate a cascade of cationic reactions, including cyclizations and rearrangements, to produce a specific cyclic hydrocarbon or alcohol. nih.gov For seco-prezizaane type compounds, it is proposed that a TPS first forms a prezizaane or a related tricyclic core.

Post-Cyclization Tailoring by Oxidative Enzymes: Following the initial cyclization, the sesquiterpene scaffold undergoes extensive "tailoring" or "decorating" reactions. These modifications are primarily oxidative and are crucial for generating the final, biologically active structure of this compound. The key enzyme families involved in these late-stage transformations are:

Cytochrome P450 Monooxygenases (P450s): This versatile superfamily of enzymes is responsible for most of the oxidative modifications, including hydroxylations, epoxidations, and rearrangements that lead to the highly oxygenated nature of this compound. science.gov

Dioxygenases: Other oxidoreductases, such as non-heme iron-dependent dioxygenases, may also be involved in specific oxidation steps. beilstein-journals.org

These enzymatic transformations are responsible for creating the various functional groups, including multiple hydroxyl groups and the characteristic lactone rings, found in the final molecule. hmdb.ca

| Enzymatic Transformation | Enzyme Class | Role in this compound Biosynthesis |

| Cyclization of FPP | Terpene Synthase (TPS) | Forms the foundational tricyclic carbon skeleton. |

| Hydroxylation & Oxidation | Cytochrome P450 Monooxygenases (P450s) | Adds multiple oxygen functional groups, leading to the highly oxidized structure. |

| Lactone Ring Formation | Oxidoreductases (e.g., P450s) | Catalyzes the oxidative cleavage and subsequent cyclization to form the lactone moieties. |

Investigation of Intermediates and Branching Points in this compound Type Compound Biosynthesis

The biosynthetic pathway leading to this compound is not a simple linear sequence but rather a complex network with multiple intermediates and branching points. These branches lead to the formation of a family of structurally related seco-prezizaane sesquiterpenes that often co-occur in Illicium species. researchgate.net

A plausible biosynthetic pathway has been proposed to proceed through an allo-cedrane intermediate, which is then subjected to a series of oxidative rearrangements to form the seco-prezizaane core. researchgate.net The investigation of other compounds isolated from Illicium species provides strong evidence for this branching. For example, the co-isolation of Veranisatin A, C, D, and E alongside this compound suggests they are all derived from a common late-stage intermediate or a series of closely related precursors. nih.govacs.org Each unique Veranisatin compound likely represents the endpoint of a specific branch, where tailoring enzymes exhibit slightly different activities or substrate specificities.

The table below lists several related seco-prezizaane compounds found in Illicium, illustrating the diversity generated from a common biosynthetic framework.

| Compound | Plant Source (Genus) | Significance |

| Veranisatin A | Illicium | Structurally related neurotoxic sesquiterpene, suggesting a shared biosynthetic origin with this compound. nih.gov |

| Veranisatin C | Illicium | Co-occurs with Veranisatins A and B, indicating a biosynthetic branch point. nih.gov |

| Veranisatin D | Illicium | A related seco-prezizaane sesquiterpene, further evidence of pathway divergence. acs.org |

| Veranisatin E | Illicium | Another structural analog isolated from Illicium, pointing to a family of related natural products. acs.org |

| Anisatin (B1215211) | Illicium | A well-known toxic seco-prezizaane sesquiterpene that is likely biosynthetically related. nih.gov |

Genetic Basis and Molecular Regulation of this compound Biosynthesis

The intricate series of enzymatic reactions required for this compound synthesis is encoded at the genetic level. In plants and microbes, genes for the biosynthesis of a specific secondary metabolite are often physically clustered together on a chromosome, forming a biosynthetic gene cluster (BGC). nih.gov While the specific BGC for this compound has not been fully characterized, its existence is strongly predicted based on studies of other complex terpenoids.

A putative this compound gene cluster would be expected to contain the genes encoding:

A specific terpene synthase (TPS) that catalyzes the initial cyclization of FPP.

A series of cytochrome P450s (CYPs) and other oxidoreductases responsible for the extensive post-cyclization modifications.

Potentially, transferase enzymes for any acylation or glycosylation steps.

Regulatory factors , such as transcription factors, that control the expression of the entire cluster. science.gov

The regulation of this gene cluster is likely complex, responding to developmental cues and environmental stimuli. The production of defensive compounds like this compound is often induced in response to herbivory or pathogen attack, a process mediated by signaling molecules that activate specific transcription factors, thereby "turning on" the expression of the biosynthetic genes. researchgate.net Identifying and characterizing this gene cluster is a key goal for understanding and potentially engineering the production of these complex molecules. mpg.de

Synthetic Strategies and Analog Development of Veranisatin B

Development of Total Synthesis Methodologies for Veranisatin B and Related Anisatins

While a dedicated total synthesis of this compound has not been extensively reported, the synthetic routes developed for the closely related parent compound, (-)-anisatin, provide a blueprint for accessing the fundamental scaffold. The total synthesis of (-)-anisatin is a significant achievement that addresses the challenge of constructing its dense array of stereocenters and complex ring systems. nih.gov

A notable total synthesis of (-)-anisatin was accomplished by Fukuyama and colleagues. nih.govacs.org This route established a novel and efficient pathway to the molecule, featuring several key strategic reactions. The synthesis commences with a rhodium-catalyzed 1,4-addition, followed by an intramolecular Diels-Alder reaction of an ortho-quinone monoketal to construct the core carbocyclic framework. acs.org A stereoselective stanford.eduresearchgate.net-Wittig rearrangement is then employed to install a crucial side chain with the correct stereochemistry. ebi.ac.ukacs.org The final key step involves the formation of the oxabicyclo[3.3.1] skeleton, which is achieved through the cleavage of an epoxide by a primary amide. nih.govacs.org

The challenges in synthesizing the anisatin (B1215211) core lie in the construction of its congested polycyclic structure, which includes a unique spiro β-lactone moiety and multiple contiguous stereocenters. semanticscholar.orgresearchgate.net Synthetic efforts targeting related Illicium sesquiterpenes, such as jiadifenolide, have also contributed valuable strategies, including the use of enantioselective Robinson annulation and palladium-mediated carbomethoxylation reactions to build different rings of the caged structure. researchgate.netresearchgate.net

Table 1: Key Methodologies in the Total Synthesis of the Anisatin Scaffold

| Reaction Type | Purpose in Synthesis | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Rhodium-Catalyzed 1,4-Addition | Introduction of an aryl group to establish an early intermediate. | Arylboronic Acid, Rhodium Catalyst | acs.org, nih.gov |

| Intramolecular Diels-Alder | Construction of the core bicyclic ring system. | ortho-Quinone Monoketal | acs.org, nih.gov |

| stanford.eduresearchgate.net-Wittig Rearrangement | Stereoselective installation of a key side chain. | Wittig Precursor, Base | ebi.ac.uk, acs.org |

| Epoxide Cleavage/Cyclization | Formation of the oxabicyclo[3.3.1] skeleton. | Primary Amide, Epoxide Intermediate | acs.org, nih.gov |

| Enantioselective Robinson Annulation | Asymmetric construction of ring systems in related analogs. | Organocatalyst | researchgate.net |

Semisynthetic Modifications and Derivatization Strategies for this compound

Semisynthesis and derivatization are powerful tools for generating analogs of complex natural products like this compound. ulpgc.es These strategies allow for the exploration of structure-activity relationships (SAR) by making targeted chemical changes to the natural product scaffold. kcl.ac.uk Derivatization can also improve analytical properties, such as volatility for gas chromatography or ionization efficiency for mass spectrometry. encyclopedia.pubmdpi.comrsc.org

Given the functional groups present in the this compound structure—hydroxyls, a lactone, and ketone moieties—several derivatization strategies can be envisioned. semanticscholar.org

Esterification and Etherification: The multiple hydroxyl groups on the anisatin core are prime targets for modification. They can be converted to esters or ethers to probe the importance of hydrogen bond donating and accepting capabilities at these positions. Reagents like acid chlorides or silylating agents are commonly used for this purpose. mdpi.comxjtu.edu.cn

Lactone Modification: The β-lactone ring is a strained and reactive functional group, critical to the structure of anisatin-type compounds. uea.ac.uk Reactions could involve nucleophilic ring-opening to generate seco-compounds (molecules where a ring has been opened), which can be used to assess the role of the intact lactone in the molecule's function.

Keto Group Derivatization: The carbonyl group can be modified through reduction to the corresponding alcohol or by forming derivatives such as oximes or hydrazones. For instance, forming methyloxime (MO) derivatives is a common strategy to prevent the formation of enol ethers during analysis and can serve as a synthetic modification. mdpi.com

These modifications create a library of related compounds that can be used to systematically map out the pharmacophore of this compound. nih.gov

Table 2: Potential Derivatization Reactions for this compound Functional Groups

| Functional Group | Reaction Type | Potential Reagent(s) | Purpose of Modification |

|---|---|---|---|

| Hydroxyl (-OH) | Silylation | BSTFA, TMCS | Increase volatility for GC-MS, protection. |

| Hydroxyl (-OH) | Acylation | Acetic Anhydride, Benzoyl Chloride | Probe steric and electronic requirements. |

| Ketone (C=O) | Reduction | Sodium Borohydride | Investigate the role of the carbonyl group. |

| Ketone (C=O) | Oxime Formation | Hydroxylamine Hydrochloride | Create stable derivatives for analysis or SAR. |

| β-Lactone | Nucleophilic Ring-Opening | Methanol (B129727)/Base | Assess the importance of the lactone ring integrity. |

Design and Synthesis of this compound Analogs for Mechanistic Probing

The design and synthesis of simplified or modified analogs are central to understanding the complex mechanisms of action of natural products. nih.gov For this compound and related Illicium sesquiterpenes, which exhibit potent neurotrophic activities, creating analogs is key to identifying the specific structural features responsible for these effects and potentially separating desired activities from toxic ones. researchgate.netnih.gov

Function-oriented synthesis (FOS) is a strategy that focuses on creating analogs that retain the key pharmacophoric elements of the natural product while being easier to synthesize. nih.gov In the context of this compound, this could involve:

Simplifying the Core: Synthesizing analogs that lack one or more of the rings of the caged structure to determine the minimal scaffold required for activity.

Modifying Oxygenation Patterns: Systematically removing or altering the position of hydroxyl or keto groups to map their individual contributions.

Altering Stereochemistry: Inverting specific stereocenters to understand the spatial requirements for target binding.

Research on related Illicium natural products has demonstrated the power of this approach. For example, a divergent synthetic strategy was developed for jiadifenolide and its analogs, allowing for the creation of several compounds from a common tetracyclic intermediate. researchgate.netresearchgate.net Evaluation of these analogs led to the identification of molecules with potent activity, highlighting the utility of analog-focused synthesis. researchgate.net

Table 3: Hypothetical Analogs of this compound for Mechanistic Studies

| Analog Type | Modification Rationale | Potential Synthetic Approach |

|---|---|---|

| Deoxy-analog | To assess the role of a specific hydroxyl group. | Selective deoxygenation or synthesis from a deoxy-intermediate. |

| Seco-analog | To determine if the caged structure is essential. | Ring-opening of the natural product (e.g., lactone hydrolysis). |

| Stereochemical Isomer | To probe the importance of 3D conformation for target binding. | Use of a different diastereoselective reaction during synthesis. |

| Simplified Scaffold | To identify the minimal pharmacophore and improve synthetic accessibility. | Total synthesis of a simplified core structure (e.g., tricyclic instead of pentacyclic). |

Stereocontrolled Synthesis Approaches to this compound Scaffolds

The construction of the this compound scaffold is a significant challenge in stereocontrolled synthesis due to its high density of contiguous stereocenters, including multiple quaternary carbons. semanticscholar.org Any successful total synthesis must employ highly selective reactions to control the three-dimensional arrangement of atoms.

Several powerful strategies for achieving stereocontrol have been demonstrated in the synthesis of (-)-anisatin and other complex natural products: nih.govresearchgate.net

Substrate-Controlled Reactions: Using the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. This is a common strategy in the synthesis of polycyclic systems where the rigid conformation of the molecule dictates the face of attack for reagents. nih.gov

Chiral Pool Synthesis: Employing readily available chiral molecules, such as terpenes or carbohydrates, as starting materials. This approach can provide a head start by incorporating pre-existing stereocenters into the synthetic target. nih.gov

Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity. An example is the enantioselective Robinson annulation used in the synthesis of related Illicium sesquiterpenes to set the stereochemistry of the AB ring system. researchgate.net

Intramolecular Reactions: Cyclization reactions, such as the intramolecular Diels-Alder reaction used in the Fukuyama synthesis of anisatin, are particularly effective for setting multiple stereocenters simultaneously, as the transition state is highly ordered. nih.govacs.org Another powerful method is C-H amination, where a rhodium(II) catalyst can facilitate a completely diastereoselective reaction to establish the configuration of an axial amine. nih.gov

These advanced synthetic methods are essential for navigating the complexities of the anisatin framework and are directly applicable to the stereocontrolled synthesis of this compound.

Table 4: Examples of Stereocontrolled Reactions in Anisatin-Type Syntheses

| Reaction | Stereochemical Control Mechanism | Stereocenter(s) Established | Reference |

|---|---|---|---|

| Intramolecular Diels-Alder | Endo transition state preference in a cyclic system. | Multiple centers in the core bicyclic structure. | acs.org, nih.gov |

| stanford.eduresearchgate.net-Wittig Rearrangement | Suprafacial rearrangement through a cyclic transition state. | Stereochemistry of the C-O bond and adjacent carbon. | ebi.ac.uk, acs.org |

| Enantioselective Robinson Annulation | Chiral amine catalyst creates a chiral enamine intermediate. | Stereocenters in a newly formed six-membered ring. | researchgate.net |

| Rhodium(II)-catalyzed C-H Amination | Substrate control in a rigid bicyclic system. | Configuration of a newly installed axial amine. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| (-)-anisatin |

| (-)-quinic acid |

| Acetic Anhydride |

| Anisatin |

| Arylboronic Acid |

| Bactobolin A |

| Benzoyl Chloride |

| Hydroxylamine Hydrochloride |

| Jiadifenin |

| Jiadifenolide |

| Methanol |

| Sodium Borohydride |

| Veranisatin A |

| This compound |

Mechanistic Investigations of Veranisatin B S Biological Activities

Molecular Interactions with Pharmacological Targets of Veranisatin B

Understanding how this compound interacts with specific biological targets at a molecular level is fundamental to characterizing its mechanism of action. Computational and conceptual frameworks provide significant insights into these interactions, paving the way for further experimental validation.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug discovery. mdpi.com Computational methods, such as molecular docking, have been employed to screen natural compounds for their potential to inhibit this enzyme. mdpi.comnih.gov In one such in silico study, a range of phytoconstituents from Illicium verum were evaluated for their binding affinity to the SARS-CoV-2 Mpro. nih.gov

| Compound | Binding Energy (Kcal/mol) |

|---|---|

| Verimol G | -8.60 |

| Verimol E | -7.90 |

| Veranisatin A | -7.42 |

| This compound | -7.12 |

Receptor-ligand interactions are the foundation of many physiological and pharmacological processes. doc-developpement-durable.org This binding event, where a ligand (such as a drug or a natural compound) fits into the binding site of a receptor protein, can trigger a cascade of cellular responses. doc-developpement-durable.org The specificity and strength of this interaction are governed by the chemical structures of both the ligand and the receptor, which determine their affinity and efficacy. doc-developpement-durable.org Molecular docking is a computational technique widely used to predict and analyze these interactions, estimating the binding affinity and visualizing the binding mode of a ligand within a receptor's active site. frontiersin.org

While the principles of receptor-ligand binding are well-established, specific experimental or computational studies detailing the direct interactions of this compound with specific cellular receptors were not identified in a review of the available literature. The neurotropic effects observed for veranisatins in general, such as analgesia and decreased locomotor activity, suggest potential interactions with receptors in the central nervous system, but the precise targets remain to be elucidated. elsevierpure.com Therefore, the exploration of this compound's receptor-ligand binding profile represents a significant area for future research to fully understand its pharmacological activities.

Mechanisms of this compound's Antimicrobial Action

The rise of antibiotic resistance necessitates the search for new antimicrobial agents from natural sources. nih.gov Compounds that can combat bacteria and fungi through novel mechanisms are of particular interest.

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant resistance to antibiotics and host immune responses. frontiersin.org Agents that can inhibit biofilm formation or disrupt established biofilms are considered valuable in combating persistent infections. mdpi.com A key strategy in this regard is to interfere with the initial attachment of bacteria to surfaces or to disrupt the integrity of the biofilm matrix. nih.gov

A study investigating the polar metabolome of star anise (Illicium verum) identified this compound as one of its constituents. nih.gov The aqueous methanolic extract from this plant demonstrated significant in vitro inhibition and detachment activity against biofilms formed by multidrug-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Although the study focused on the entire extract, the presence of this compound within this active mixture suggests it may contribute to the observed anti-biofilm effects. nih.gov The precise mechanism by which the extract, and potentially this compound, disrupts biofilms warrants further investigation, but common mechanisms for natural compounds include interference with quorum sensing, inhibition of extracellular polysaccharide production, and disruption of the bacterial cell membrane, leading to a loss of cellular integrity. mdpi.commdpi.com

| Biological Activity | Target Organisms/Assay | Result |

|---|---|---|

| Antibacterial Activity | A. baumannii AB5057, MRSA USA300 | Susceptible |

| Anti-biofilm Activity | A. baumannii AB5057, MRSA USA300 | Significant inhibition and detachment |

| Antioxidant Activity | DPPH, ABTS, FRAP, and other assays | Strong antioxidant potential |

Fungal infections pose a significant threat to human health, and the available antifungal agents are limited. nih.gov The primary mechanisms of action for existing antifungal drugs target structures or pathways unique to fungi, such as the synthesis of ergosterol (B1671047) (a key component of the fungal cell membrane), the integrity of the cell wall (composed of glucans and chitin), or macromolecular synthesis. nih.govnih.gov For instance, polyene antifungals like amphotericin B bind directly to ergosterol, creating pores in the membrane, while azoles inhibit the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis. nih.gov

Currently, there is a lack of specific studies in the scientific literature that investigate or establish an antifungal activity for this compound. Consequently, its potential mechanisms of antifungal action, if any, remain unknown and are an open area for future scientific inquiry.

Elucidation of Antioxidant Mechanisms and Radical Scavenging Properties of this compound

Antioxidants are compounds that can prevent or delay cellular damage caused by reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals. tubitak.gov.tr This damage, known as oxidative stress, is implicated in numerous chronic diseases. tubitak.gov.tr The primary mechanisms by which antioxidants function include donating a hydrogen atom or an electron to neutralize free radicals. mdpi.com The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common and reliable method used to evaluate the ability of compounds to act as free radical scavengers. nih.govmdpi.com

Anti-inflammatory Pathways Modulated by this compound

Direct research specifically elucidating the anti-inflammatory mechanisms of this compound is limited. However, as a sesquiterpene lactone, its anti-inflammatory actions can be inferred from the well-documented activities of this class of compounds. mdpi.comnih.gov Sesquiterpene lactones are known to interact with key signaling pathways that regulate the inflammatory response. mdpi.comnih.gov

The primary target for many sesquiterpene lactones is the Nuclear Factor-kappa B (NF-κB) signaling pathway. tandfonline.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Sesquiterpene lactones are thought to inhibit this pathway by directly alkylating and inactivating key components of the NF-κB signaling cascade, thereby preventing the expression of pro-inflammatory mediators.

Furthermore, sesquiterpene lactones have been shown to modulate other significant inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. mdpi.com The MAPK pathways are involved in the production of inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), while the JAK-STAT pathway is critical for signaling initiated by a wide range of cytokines. By interfering with these pathways, sesquiterpene lactones can exert a broad spectrum of anti-inflammatory effects.

While direct evidence for this compound is pending, it is plausible that its anti-inflammatory activity is mediated through the modulation of these fundamental inflammatory signaling cascades.

Table 1: General Anti-inflammatory Mechanisms of Sesquiterpene Lactones

| Signaling Pathway | General Effect of Sesquiterpene Lactones | Key Molecular Targets | Downstream Consequences |

|---|---|---|---|

| Nuclear Factor-kappa B (NF-κB) | Inhibition | IκB kinase (IKK), NF-κB subunits (p65) | Decreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. |

| Mitogen-Activated Protein Kinase (MAPK) | Modulation | ERK, JNK, p38 | Reduced production of inflammatory mediators like COX-2 and nitric oxide. |

| Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) | Inhibition | JAKs, STATs | Suppression of cytokine signaling and subsequent inflammatory gene expression. |

Central Nervous System Modulation: Investigating this compound's Neurotropic Interactions

The neurotropic effects of the veranisatins, including this compound, have been observed in animal studies, where they induce convulsions and lethal toxicity at higher doses and hypothermia at lower doses. nih.govelsevierpure.com While the precise molecular interactions of this compound within the central nervous system have not been fully elucidated, significant insights can be drawn from studies on the closely related and highly toxic compound, anisatin (B1215211). wikipedia.org

Anisatin is a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. wikipedia.orgnih.gov GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its binding to the GABA-A receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and a reduction in its excitability. Anisatin is believed to bind to the picrotoxinin (B1677863) binding site within the GABA-A receptor's chloride channel, thereby blocking the influx of chloride ions and antagonizing the inhibitory effect of GABA. wikipedia.org This blockade of GABAergic inhibition leads to a state of neuronal hyperexcitability, which manifests as seizures and convulsions. wikipedia.orgnih.gov

Given the structural similarity between this compound and anisatin, it is highly probable that this compound exerts its neurotropic and convulsant effects through a similar mechanism of GABA-A receptor antagonism. The observed dose-dependent effects of veranisatins, with hypothermia at lower doses and convulsions at higher doses, suggest a complex interaction with neuronal signaling pathways that warrants further investigation. nih.govelsevierpure.com Additionally, Veranisatin A, a related compound, has demonstrated analgesic effects and a reduction in methamphetamine-enhanced locomotor activity in mice, indicating a broader range of central nervous system modulation by this class of compounds. nih.gov

Table 2: Observed Neurotropic Effects of Veranisatins and Related Compounds

| Compound/Group | Observed Effect in Animal Models | Potential Mechanism |

|---|---|---|

| Veranisatins (A, B, C) | Convulsions and lethal toxicity at 3 mg/kg (p.o.) in mice. nih.govelsevierpure.com | Inferred to be GABA-A receptor antagonism. |

| Veranisatins (A, B, C) | Hypothermia at lower doses in mice. nih.govelsevierpure.com | Interaction with thermoregulatory centers in the brain. |

| Veranisatin A | Decreased methamphetamine-enhanced locomotor activity in mice. nih.gov | Modulation of dopaminergic or other neurotransmitter systems. |

| Veranisatin A | Analgesic effect in acetic acid-induced writhing and tail pressure tests in mice. nih.gov | Interaction with pain signaling pathways in the central and/or peripheral nervous system. |

| Anisatin | Strong non-competitive GABA antagonist. wikipedia.orgnih.gov | Binds to the picrotoxinin site on the GABA-A receptor. wikipedia.org |

Chemotaxonomic and Phytogeographical Significance of Veranisatin B

Distribution Patterns of Veranisatin B within Illicium Species

The genus Illicium consists of approximately 35 to 40 species of evergreen trees and shrubs, primarily found in Eastern Asia, with a few species in southeastern North America, Mexico, and the West Indies. tjnpr.orgcybertaxonomy.orgresearchgate.net Within this genus, this compound and its related compounds are not uniformly distributed. Their presence is specific to certain species, making them valuable for chemical fingerprinting.

Research has led to the isolation and identification of this compound from the fruits and roots of Illicium verum Hook. f., commonly known as Chinese star anise. cybertaxonomy.orgresearchgate.net I. verum is native to southern China and northern Vietnam. cybertaxonomy.orgcabidigitallibrary.org In addition to this compound, this species also contains the related compounds Veranisatin A and Veranisatin C. e-lactancia.orgresearchgate.net More recent studies have also successfully isolated this compound from the stems and branches of Illicium ternstroemioides, alongside Veranisatin A. exlibrisgroup.com

The parent class of compounds, seco-prezizaane-type sesquiterpenoids, are recognized as distinctive chemical markers for the Illicium genus. tjnpr.org Their complex structures, derived from the cleavage of a prezizaane backbone, are a significant chemotaxonomic feature of these plants. nih.gov

Table 1: Distribution of this compound and Related Sesquiterpenes in Select Illicium Species

This interactive table summarizes the known occurrence of key sesquiterpene lactones in different Illicium species based on available research findings.

| Species Name | Common Name | Veranisatin A | This compound | Veranisatin C | Anisatin (B1215211) | Reference(s) |

| Illicium verum | Chinese Star Anise | Yes | Yes | Yes | No | cybertaxonomy.orgcabidigitallibrary.orge-lactancia.orgresearchgate.net |

| Illicium ternstroemioides | Yes | Yes | Not Reported | Not Reported | exlibrisgroup.com | |

| Illicium anisatum | Japanese Star Anise | No | No | No | Yes | cabidigitallibrary.orgresearchgate.net |

| Illicium difengpi | Not Reported | Not Reported | Not Reported | Not Reported | tjnpr.org | |

| Illicium floridanum | Florida Anise | Not Reported | Not Reported | Not Reported | Not Reported | cabidigitallibrary.orgudel.edu |

Role of this compound as a Chemical Marker for Illicium Species Authentication

The unique chemical profiles of Illicium species make compounds like this compound important chemotaxonomic markers for authentication. sci-hub.se This is particularly critical in differentiating the edible and commercially valuable Illicium verum from highly toxic, but visually similar, species such as Illicium anisatum (Japanese star anise). researchgate.netwikipedia.org

The presence of this compound, along with Veranisatins A and C, is a chemical signature of I. verum. e-lactancia.orgresearchgate.net Conversely, the key toxic marker for I. anisatum is a different sesquiterpene lactone called anisatin. cabidigitallibrary.org Therefore, analytical testing for the presence of veranisatins and the concurrent absence of anisatin is a reliable method to confirm the authenticity of Chinese star anise and to detect economically motivated adulteration with the toxic Japanese species. e-lactancia.orgresearchgate.net

On a broader level, the entire class of seco-prezizaane-type sesquiterpenoids is considered a chemotaxonomic marker for the Illicium genus, helping to reinforce its taxonomic position as a distinct group of plants. tjnpr.orgresearchgate.net The specific profile of these sesquiterpenoids within a given plant can provide valuable information for systematic classification within the family. tjnpr.org

Advanced Analytical Methods for Chemotaxonomic Differentiation of this compound-Containing Plants

A range of advanced analytical methods are employed for the separation, identification, and quantification of this compound and other chemical markers in Illicium plants. researchgate.netmdpi.com These techniques are essential for quality control and chemotaxonomic studies.

The general workflow involves an initial extraction of the compounds from the plant material, typically using solvents like methanol (B129727) or ethanol. wur.nl Following extraction, chromatographic techniques are used to separate the complex mixture of metabolites. High-Performance Liquid Chromatography (HPLC) is the most common separation method. wur.nlrjpharmacognosy.ir For detection and identification, HPLC systems are often coupled with various detectors. UV or Diode-Array Detectors (DAD) are used for screening purposes, while Mass Spectrometry (MS) provides definitive identification and quantification. wur.nl

Specific advanced methods include:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for detecting and quantifying specific compounds like anisatin, even at very low concentrations. researchgate.net The technique monitors specific precursor-to-product ion transitions, allowing for unambiguous identification. researchgate.net

High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS): Techniques like LC-Orbitrap-MS provide high-resolution mass data, enabling the accurate identification of a wide range of plant toxins and metabolites simultaneously. researchgate.net

Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS): This is a rapid method that requires minimal sample preparation. researchgate.net It has been successfully developed to quickly detect the presence of anisatin in I. verum fruits and teas, demonstrating its utility for high-throughput screening of adulteration. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the analysis of chemical constituents in Illicium, often for profiling volatile and semi-volatile compounds. researchgate.net

Table 2: Advanced Analytical Methods in Illicium Analysis

This interactive table outlines the primary analytical techniques used for the chemotaxonomic differentiation of plants containing this compound.

| Analytical Method | Principle | Application for this compound & Related Compounds | Reference(s) |

| HPLC-MS/MS | Separates compounds by liquid chromatography and identifies them by their specific mass-to-charge ratio and fragmentation patterns. | Highly sensitive and selective quantification of marker compounds like anisatin and veranisatins to confirm species identity and detect adulteration. | researchgate.netwur.nl |

| HPLC-HRMS | Separates compounds by liquid chromatography and identifies them based on their highly accurate mass, allowing for formula determination. | Comprehensive screening for a wide range of known and unknown plant metabolites for detailed chemotaxonomic profiling. | researchgate.netnih.gov |

| DART-HRMS | A rapid, direct ionization method coupled with high-resolution mass spectrometry that requires little to no sample preparation. | Fast screening of large numbers of samples for the presence of specific markers, such as detecting anisatin in commercial star anise products. | researchgate.net |

| GC-MS | Separates volatile and semi-volatile compounds by gas chromatography and identifies them by their mass spectra. | Analysis of essential oil components and other chemical constituents that can aid in species differentiation. | e-lactancia.orgresearchgate.net |

| HPLC-UV/DAD | Separates compounds by liquid chromatography and detects them based on their absorption of UV light. | General screening and quantification of compounds, though less specific than mass spectrometry. | wur.nl |

Advanced Methodological Approaches in Veranisatin B Research

Omics Technologies in Profiling Veranisatin B and Related Metabolites

Omics technologies, particularly metabolomics and transcriptomics, are pivotal in comprehensively identifying and quantifying molecules in a biological system. These approaches are essential for understanding the metabolic context of this compound in its natural source, Illicium verum (star anise), and for elucidating its formation.

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. ukaazpublications.com Non-targeted metabolomics, which aims to capture and analyze as many metabolites as possible, is especially useful for discovery-oriented studies. ukaazpublications.com Analytical platforms based on mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS), are frequently employed for this purpose due to their high sensitivity and broad coverage. lcms.cznih.gov

In studies of Illicium verum, LC-MS/MS-based metabolomic profiling has been successfully used to identify its complex chemical constituents. This technique allows for the separation of compounds in a complex mixture and their subsequent identification based on mass and fragmentation patterns. nih.gov Through such methods, this compound has been identified as a component of Illicium verum extracts.

Table 1: Metabolomic Identification of this compound

| Compound | Molecular Formula | Observed Mass (m/z) | Analytical Method | Source |

|---|---|---|---|---|

| This compound | C16H20O9 | 356.110735 | LC-MS/MS | Illicium verum |

Transcriptomics , the study of the complete set of RNA transcripts in a cell or organism, offers a powerful method to uncover the genetic basis of metabolite biosynthesis. By analyzing gene expression under different conditions or in different tissues, researchers can identify the enzymes and regulatory factors involved in the production of specific compounds. nih.govmdpi.com For sesquiterpenoids, the class to which this compound belongs, transcriptome sequencing is an effective tool for investigating their synthesis and metabolic pathways. nih.govfrontiersin.org

For instance, comparative transcriptome analysis in fungi has been used to identify differentially expressed genes (DEGs) involved in sesquiterpene alkaloid production. nih.govfrontiersin.org Studies have revealed that genes encoding enzymes in the mevalonate (B85504) (MVA) pathway, such as farnesyl diphosphate (B83284) synthase, are often upregulated, indicating their role in providing precursors for sesquiterpenoid synthesis. frontiersin.orgfrontiersin.org This approach could be applied to Illicium verum to identify the specific genes responsible for the biosynthesis of this compound, providing a roadmap for its potential biotechnological production.

Advanced Spectroscopic Imaging for In Situ Analysis of this compound

Understanding the precise location of this compound within the plant tissue (in situ) is crucial for comprehending its physiological role. Advanced spectroscopic imaging techniques provide label-free and non-destructive ways to map the chemical composition of biological samples at a microscopic level. researchgate.netacs.org

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopic Imaging is a versatile chemical imaging method that can be applied to a wide range of biological systems. researchgate.net This technique analyzes the chemical composition of a sample's surface within a depth of a few micrometers and can be used for the qualitative analysis of functional groups in complex samples. researchgate.netresearchgate.net Because it does not require a separation preprocess, multiple components can be identified simultaneously. spectroscopyonline.com In plant science, ATR-FTIR imaging has been used to study cell wall chemistry and the distribution of compounds in various tissues, making it a suitable candidate for visualizing the distribution of this compound. researchgate.netfrontiersin.org

Stimulated Raman Scattering (SRS) Microscopy is another powerful label-free imaging technique that provides chemically specific contrast based on vibrational spectroscopy. acs.org SRS offers high sensitivity and spatial resolution, allowing for the real-time 3D imaging of specific molecules. acs.org It has been successfully used for the in situ chemical analysis of plant cell walls, epicuticular waxes, and the metabolic flow of water. acs.orgresearchgate.netresearchgate.netoup.com The ability of SRS to overcome background fluorescence from plant pigments like chlorophyll (B73375) makes it particularly advantageous for plant imaging. acs.org This technology holds significant potential for mapping the subcellular localization of this compound in Illicium verum, which would provide insights into its synthesis, transport, and storage.

Table 2: Comparison of Advanced Spectroscopic Imaging Techniques

| Technique | Principle | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| ATR-FTIR Imaging | Infrared absorption of molecular bonds via an evanescent wave. spectroscopyonline.com | Non-destructive, label-free, no separation needed, high chemical specificity. researchgate.netresearchgate.netspectroscopyonline.com | Mapping the distribution of this compound across different tissues and cell types in Illicium verum. |

| SRS Microscopy | Vibrational spectroscopy based on inelastic scattering of light. acs.org | High sensitivity, high spatial resolution, 3D imaging, overcomes fluorescence background. acs.orgresearchgate.net | Visualizing the subcellular localization of this compound within plant cells to understand its biosynthesis and storage sites. |

Integrated Computational and Experimental Approaches in this compound Studies

The integration of computational modeling with experimental research accelerates the understanding of a compound's biological activities and mechanisms of action. nih.govnih.gov In silico techniques like molecular docking and Density Functional Theory (DFT) can predict the interactions of small molecules with protein targets, guiding subsequent experimental validation. nstproceeding.comnih.govrsc.org

In one study, the potential of various phytoconstituents from Illicium verum, including this compound, to act as inhibitors of the SARS-CoV-2 main protease (Mpro) was evaluated using a computational approach. researchgate.net This research employed several key in silico methods:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, estimating the strength of the interaction through a docking score. researchgate.netniscpr.res.in

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules, which helps in validating and refining the findings from molecular docking. researchgate.net

Molecular Dynamics (MD) Simulation: MD simulations model the physical movements of atoms and molecules over time, assessing the stability of the ligand-protein complex. nih.govresearchgate.net

The study identified several compounds from Illicium verum with the potential to inhibit Mpro. researchgate.net this compound was among the compounds showing a notable binding affinity. researchgate.netresearchgate.net

Table 3: Molecular Docking Scores of Illicium verum Compounds against SARS-CoV-2 Mpro

| Compound | Docking Score (Kcal/mol) |

|---|---|

| Verimol G | -8.60 |

| Verimol E | -7.90 |

| Veranisatin A | -7.42 |

| This compound | -7.12 |

Data sourced from a computational study evaluating phytoconstituents against the main protease of SARS-CoV-2. researchgate.net

These computational predictions provide a strong theoretical foundation for prioritizing compounds for further in vitro and in vivo testing. researchgate.net This integrated approach, combining predictive computational analysis with targeted experimental work, represents an efficient strategy for exploring the therapeutic potential of natural products like this compound. nstproceeding.com

Future Directions and Emerging Research Avenues for Veranisatin B

Unexplored Biological Activity Spectrum and Mechanistic Pathways of Veranisatin B

Initial pharmacological screenings have identified this compound as possessing analgesic and sedative properties. mdpi.comiscientific.org Furthermore, studies on related compounds from the veranisatin family suggest a potential mechanism of action. Veranisatins are thought to act as noncompetitive antagonists of the γ-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter in the central nervous system. e-lactancia.orgaap.org This antagonism could explain the observed convulsive effects at higher doses. researchgate.netnih.gov However, the precise molecular interactions of this compound with GABA receptor subunits and other potential central nervous system targets remain largely uninvestigated.

The full spectrum of its biological activities is far from being completely understood. Given that many sesquiterpene lactones exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities, these areas represent significant avenues for future research for this compound. nih.govmdpi.com In-silico docking studies have pointed towards this compound having potential as an antiviral agent, a hypothesis that warrants empirical validation through in-vitro and in-vivo antiviral assays. researchgate.net A comprehensive investigation into its bioactivity profile could unveil novel therapeutic applications.

Table 1: Known and Potential Biological Activities of this compound

| Biological Activity | Current Evidence | Future Research Focus |

| Sedative | Observed in animal models. iscientific.org | Elucidation of specific receptor interactions and dose-dependency. |

| Analgesic | Demonstrated in animal studies. iscientific.org | Investigation of the mechanism (e.g., central vs. peripheral) and potential for non-opioid pain relief. |

| Neurotoxic (at high doses) | Convulsive effects noted. researchgate.netnih.gov | Detailed toxicological profiling and determination of the therapeutic index. |

| GABA Antagonism | Postulated as the mechanism for neurotoxicity. e-lactancia.orgaap.org | In-depth electrophysiological and binding studies to confirm and characterize receptor interaction. |

| Antiviral | Suggested by computational docking studies. researchgate.net | Antiviral screening against a panel of viruses and mechanistic studies. |

| Anti-inflammatory | A common activity for sesquiterpene lactones. | Evaluation in various inflammatory models and identification of molecular targets (e.g., NF-κB, cytokines). |

| Antimicrobial | A common activity for sesquiterpene lactones. sci-hub.se | Screening against a broad range of pathogenic bacteria and fungi. |

| Antitumor | A known property of many sesquiterpene lactones. nih.gov | Cytotoxicity assays against various cancer cell lines and investigation of apoptotic pathways. |

Novel Approaches in Biosynthetic Pathway Engineering for this compound Production

This compound is a seco-prezizaane-type sesquiterpene, a class of compounds characteristic of the Illicium genus. nih.govextrasynthese.com Its natural production is limited and subject to the geographical and environmental factors affecting the growth of Illicium verum. sci-hub.se Metabolic engineering in microbial hosts presents a promising alternative for sustainable and scalable production.

The biosynthesis of sesquiterpenes originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. researchgate.netimperial.ac.uk These precursors are condensed to form the C15 compound farnesyl pyrophosphate (FPP), the direct precursor to the vast array of sesquiterpenes. mdpi.com The specific cyclization of FPP by a dedicated terpene synthase, followed by a series of oxidative modifications by enzymes such as cytochrome P450 monooxygenases, leads to the final complex structure of this compound.

Future research should focus on identifying and characterizing the specific genes and enzymes involved in the this compound biosynthetic pathway in Illicium verum. Once identified, these genes could be transferred into a microbial chassis like Saccharomyces cerevisiae or Escherichia coli. Engineering efforts could then focus on:

Enhancing Precursor Supply: Overexpression of key enzymes in the MVA or MEP pathways to increase the intracellular pool of FPP.

Optimizing Pathway Enzymes: Protein engineering of the specific sesquiterpene synthase and P450s to improve their catalytic efficiency and specificity towards this compound production.

Host Strain Improvement: Modifying the host's metabolism to divert carbon flux towards terpene biosynthesis and reduce the formation of competing byproducts.

Green Chemistry and Sustainable Production Methodologies for this compound

Beyond biosynthetic engineering, green chemistry principles can be applied to both the extraction from natural sources and the potential semi-synthesis of this compound derivatives. Current extraction methods often rely on large volumes of organic solvents. sci-hub.se The development of greener extraction techniques, such as supercritical fluid extraction (SFE) with CO2 or extractions using natural deep eutectic solvents (NADES), could significantly reduce the environmental impact. iscientific.org

For synthetic modifications aimed at enhancing bioactivity or improving physicochemical properties, the principles of green chemistry offer a valuable framework. The use of "click chemistry," for example, allows for the efficient and specific conjugation of molecules under mild, aqueous conditions, which has been successfully applied to other sesquiterpene lactones to create novel derivatives with enhanced cytotoxic profiles. nih.gov Furthermore, improving the aqueous solubility of sesquiterpene lactones through complexation with cyclodextrins has been shown to enhance their biological activity, presenting a green formulation strategy. rsc.org

In terms of sustainable cultivation of Illicium verum, the use of biocontrol agents to manage plant diseases offers an alternative to synthetic pesticides, contributing to a more sustainable production of the raw material for this compound extraction. researchgate.net

Development of Advanced Analytical Platforms for this compound Monitoring and Quantification

Accurate and sensitive analytical methods are crucial for the quality control of Illicium verum extracts, for pharmacokinetic studies, and for monitoring production in engineered systems. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), have become the gold standard for the analysis of complex phytochemicals like this compound. benthamscience.combenthamscience.com

UPLC-MS/MS methods offer high resolution, sensitivity, and specificity, allowing for the reliable quantification of this compound even in complex biological matrices. researchgate.netnih.govfrontiersin.orgnih.gov Future research in this area should focus on:

Method Validation: Developing and validating robust UPLC-MS/MS methods for the quantification of this compound according to international guidelines, including parameters like linearity, precision, accuracy, and recovery. mdpi.com

High-Throughput Screening: Adapting these methods for high-throughput analysis to screen large numbers of engineered microbial strains or to assess the quality of numerous plant extract batches.

Metabolomic Profiling: Employing non-targeted metabolomics approaches using high-resolution mass spectrometry (HRMS) to not only quantify this compound but also to understand its relationship with other metabolites in Illicium verum and to identify potential biomarkers for plant quality or biosynthetic pathway performance. nih.gov

Reference Standards: Ensuring the availability of high-purity this compound analytical standards is essential for accurate quantification. extrasynthese.com

Table 2: Advanced Analytical Platforms for this compound

| Analytical Platform | Application | Key Advantages | Future Development |

| UPLC-MS/MS | Quantitative analysis in plant extracts and biological fluids. researchgate.net | High sensitivity, specificity, and speed. benthamscience.com | Development of fully validated methods for routine quality control and pharmacokinetic studies. |

| LC-HRMS (e.g., Q-TOF) | Non-targeted metabolomic profiling and identification of unknown related compounds. | High mass accuracy for confident formula determination. | Building comprehensive spectral libraries for Illicium metabolites to facilitate rapid identification. |

| HPLC-PDA/UV | Routine quality control and initial screening. mdpi.com | Simplicity and lower cost compared to MS. | Optimization of methods for baseline separation from isomeric and related compounds. |

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for novel therapeutic applications and sustainable production strategies.

Q & A

Q. What experimental approaches are recommended for optimizing the synthesis of Veranisatin B?

Methodological Answer:

- Begin with retrosynthetic analysis to identify key intermediates and reaction pathways.

- Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalysts, solvent systems) and evaluate yield/purity via HPLC or LC-MS .

- Characterize intermediates and final products using NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Compare results with literature-reported synthetic routes to identify bottlenecks (e.g., low stereoselectivity) and refine protocols .

Q. How can researchers conclusively elucidate the stereochemical configuration of this compound?

Methodological Answer:

- Perform X-ray crystallography on single crystals of this compound or its derivatives to resolve absolute configuration .

- Supplement with computational methods (e.g., density functional theory (DFT) for predicting NMR chemical shifts or optical rotation values) .

- Validate findings using circular dichroism (CD) spectroscopy if crystalline samples are unavailable .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer:

- Prioritize cell-based assays (e.g., cytotoxicity, apoptosis, or oxidative stress markers) using cancer cell lines (e.g., HeLa, MCF-7) or primary cells .

- Include dose-response curves to determine IC₅₀ values and assess potency .

- Pair with enzymatic assays (e.g., kinase inhibition) to identify molecular targets, ensuring controls for solvent interference (e.g., DMSO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

Methodological Answer:

- Conduct systematic meta-analyses to compare experimental conditions (e.g., cell types, concentrations, exposure times) and identify confounding variables .

- Perform multi-omics integration (transcriptomics, proteomics) to map pathways affected by this compound and reconcile discrepancies .

- Validate hypotheses using knockout/knockdown models (e.g., CRISPR-Cas9) to isolate target genes/proteins .

Q. What strategies are effective for establishing in vivo efficacy of this compound while minimizing off-target effects?

Methodological Answer:

- Design pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models to assess bioavailability, half-life, and tissue distribution .

- Use bioimaging techniques (e.g., fluorescence tagging) to track compound localization and metabolite formation in real time .

- Apply toxicogenomics to evaluate organ-specific toxicity and correlate with histopathological data .

Q. How should researchers address variability in bioactivity data caused by this compound’s instability under specific conditions?

Methodological Answer:

- Perform stress testing (e.g., pH, temperature, light exposure) to identify degradation products via LC-MS .

- Develop stabilized formulations (e.g., liposomal encapsulation) and validate using accelerated stability studies .

- Document storage conditions and handling protocols meticulously to ensure reproducibility across labs .

Q. What analytical methods are optimal for quantifying this compound in complex biological matrices?

Methodological Answer:

- Employ UPLC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-Veranisatin B) for high sensitivity and specificity .

- Validate methods per ICH guidelines (linearity, accuracy, precision, LOD/LOQ) and cross-check with orthogonal techniques (e.g., ELISA) .

- Use machine learning tools to deconvolute spectral data from co-eluting metabolites in untargeted metabolomics workflows .

Methodological Design & Data Analysis

Q. How to design a robust study investigating synergistic effects between this compound and existing therapeutics?

Methodological Answer:

- Apply combinatorial dose-matrix assays (e.g., checkerboard or Chou-Talalay methods) to calculate combination indices (CI) .

- Analyze interactions using Bliss independence or Loewe additivity models to distinguish synergism from additive effects .

- Correlate findings with clinical data (e.g., patient-derived organoids) to prioritize translatable combinations .

Q. What statistical approaches are critical for handling high-dimensional datasets in this compound research?

Methodological Answer:

- Use multivariate analysis (PCA, PLS-DA) to reduce dimensionality and identify key variables driving bioactivity .

- Apply Bayesian hierarchical models to account for batch effects or inter-lab variability in multi-center studies .

- Share raw data in FAIR-compliant repositories (e.g., Zenodo, Figshare) to enable meta-analyses .

Q. How to validate computational predictions of this compound’s target proteins experimentally?

Methodological Answer:

- Perform chemoproteomic pull-down assays using biotinylated this compound analogs to capture binding partners .

- Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

- Cross-reference with gene ontology (GO) enrichment analysis to confirm biological relevance of predicted targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.